molecular formula C16H13N3O2S B1415934 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-41-0

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B1415934
CAS No.: 1105189-41-0
M. Wt: 311.4 g/mol
InChI Key: TZQJHHAERQJUDV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both imidazole and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid to form the imidazole ring. The thiol group is then introduced via nucleophilic substitution using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with biological targets such as enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both imidazole and thiol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQJHHAERQJUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154961
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-41-0
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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